molecular formula C25H29FN4O3 B2763476 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897611-27-7

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No. B2763476
CAS RN: 897611-27-7
M. Wt: 452.53
InChI Key: SHEPDSQMNVLKNJ-UHFFFAOYSA-N
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Description

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

Research on structurally related compounds includes the study of their crystal structures to understand the molecular interactions that govern their behavior. For example, the study of crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, revealed extensive hydrogen bonding and one-dimensional network formation, highlighting the significance of molecular architecture in drug design and function (Ullah & Altaf, 2014).

Anticonvulsant and Biological Activity

The synthesis and evaluation of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have shown promising anticonvulsant activity. This suggests the potential therapeutic applications of these compounds in treating epilepsy and related disorders, demonstrating the importance of structural modification in enhancing biological activity (Obniska et al., 2015).

Radiolabeling for Imaging Studies

Radiolabeled compounds, such as 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, have been synthesized for imaging dopamine D4 receptors, indicating the role of these compounds in diagnostic imaging and the study of neurological disorders (Eskola et al., 2002).

Antineoplastic Agents

The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients provides insights into the drug's metabolic pathways. Understanding the metabolism of such compounds is crucial for optimizing their therapeutic efficacy and safety profiles (Gong et al., 2010).

Inhibitors of Specific Kinases

The development of aminopyridyl/pyrazinyl-substituted compounds as c-Met/ALK dual inhibitors highlights the potential of such molecules in targeting specific pathways implicated in cancer. These studies underline the importance of targeted therapy in oncology (Li et al., 2013).

properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-16-22(31)23(25(32)30(18)14-15-33-2)24(19-6-5-9-27-17-19)29-12-10-28(11-13-29)21-8-4-3-7-20(21)26/h3-9,16-17,24,31H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPDSQMNVLKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

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